molecular formula C21H24IN3O4 B13818816 N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide

N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide

Cat. No.: B13818816
M. Wt: 509.3 g/mol
InChI Key: GKYABXDZTMEQQZ-UHFFFAOYSA-N
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Description

4-Iodo Suberoylanilide Hydroxamic Acid is a derivative of Suberoylanilide Hydroxamic Acid, which is a well-known histone deacetylase inhibitor. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. The addition of an iodine atom enhances its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo Suberoylanilide Hydroxamic Acid typically involves the iodination of Suberoylanilide Hydroxamic Acid. The process begins with the preparation of Suberoylanilide Hydroxamic Acid, which can be synthesized through a continuous flow synthesis method. This method involves the transformation of methyl or ethyl carboxylic esters into hydroxamic acids using a flow reactor .

Industrial Production Methods

Industrial production of 4-Iodo Suberoylanilide Hydroxamic Acid follows similar synthetic routes but on a larger scale. The continuous flow synthesis method is preferred due to its increased reaction rate and higher product purity .

Chemical Reactions Analysis

Types of Reactions

4-Iodo Suberoylanilide Hydroxamic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-Iodo Suberoylanilide Hydroxamic Acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

4-Iodo Suberoylanilide Hydroxamic Acid has a wide range of scientific research applications, including:

Mechanism of Action

4-Iodo Suberoylanilide Hydroxamic Acid exerts its effects by inhibiting histone deacetylases. This inhibition leads to the accumulation of acetylated histones and proteins, which in turn affects gene expression and induces cell differentiation and apoptosis. The compound acts as a chelator for zinc ions found in the active site of histone deacetylases, thereby inhibiting their activity .

Comparison with Similar Compounds

4-Iodo Suberoylanilide Hydroxamic Acid is compared with other similar compounds such as:

These comparisons highlight the uniqueness of 4-Iodo Suberoylanilide Hydroxamic Acid in terms of its enhanced biological activity and specificity due to the presence of the iodine atom.

Properties

Molecular Formula

C21H24IN3O4

Molecular Weight

509.3 g/mol

IUPAC Name

N-[2-(hydroxycarbamoyl)phenyl]-4-iodo-N'-phenyloctanediamide

InChI

InChI=1S/C21H24IN3O4/c22-15(7-6-12-19(26)23-16-8-2-1-3-9-16)13-14-20(27)24-18-11-5-4-10-17(18)21(28)25-29/h1-5,8-11,15,29H,6-7,12-14H2,(H,23,26)(H,24,27)(H,25,28)

InChI Key

GKYABXDZTMEQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC(CCC(=O)NC2=CC=CC=C2C(=O)NO)I

Origin of Product

United States

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